Ethyl 5-allyl-3-methoxysalicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-6-9-7-10(13(15)17-5-2)12(14)11(8-9)16-3/h4,7-8,14H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVGZDWOVGSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)CC=C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221763 | |
| Record name | Ethyl 5-allyl-3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-89-8 | |
| Record name | Ethyl 2-hydroxy-3-methoxy-5-(2-propen-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 5-allyl-3-methoxysalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16707 | |
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| Record name | Ethyl 5-allyl-3-methoxysalicylate | |
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| Record name | Ethyl 5-allyl-3-methoxysalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.725 | |
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| Record name | ETHYL 5-ALLYL-3-METHOXYSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ9V5EV59Z | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 5 Allyl 3 Methoxysalicylate
Precursor-Based Synthesis Approaches
The synthesis of ethyl 5-allyl-3-methoxysalicylate can be logically approached by constructing the molecule from suitable precursors. This typically involves two main strategies: the esterification of a pre-allylated salicylic (B10762653) acid derivative or the allylation of a pre-existing salicylate (B1505791) ester.
A primary route to this compound involves the esterification of 5-allyl-3-methoxysalicylic acid with ethanol (B145695). The most common method for this transformation is the Fischer-Speier esterification. numberanalytics.comrsc.orgresearchgate.netnih.gov This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. researchgate.netnih.gov
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester product. researchgate.net
To drive the equilibrium towards the product side and maximize the yield of this compound, several strategies can be employed. One common approach is to use a large excess of ethanol, which also serves as the solvent. researchgate.netnih.gov Another effective method is the removal of water as it is formed, often accomplished by azeotropic distillation using a Dean-Stark apparatus. numberanalytics.com
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Low cost, readily available | Corrosive, can lead to side reactions |
| p-Toluenesulfonic Acid (TsOH) | Reflux in ethanol with azeotropic water removal | Less corrosive than H₂SO₄, effective catalyst | More expensive than H₂SO₄ |
| Lewis Acids (e.g., ZrCl₄, HfCl₄) | Reflux in a non-polar solvent (e.g., toluene) | Can be effective with equimolar reactants | Sensitive to moisture, may require inert atmosphere |
While specific research detailing the esterification of 5-allyl-3-methoxysalicylic acid is not widely published, the principles of Fischer esterification are well-established and directly applicable.
An alternative precursor-based approach is the allylation of a substituted salicylate ester, such as ethyl 3-methoxysalicylate. This strategy introduces the allyl group at the C5 position of the benzene (B151609) ring. A common and effective method for this transformation is the Claisen rearrangement. numberanalytics.commasterorganicchemistry.com
The process typically begins with the O-allylation of the phenolic hydroxyl group of ethyl 3-methoxysalicylate. This is achieved by reacting the salicylate with an allyl halide, such as allyl bromide, in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone (B3395972) or acetonitrile. This reaction proceeds via a Williamson ether synthesis mechanism to form ethyl 2-(allyloxy)-3-methoxybenzoate.
The subsequent step is the thermal Claisen rearrangement of the allyl ether intermediate. masterorganicchemistry.com This is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to the ortho position (C3 or C5) of the benzene ring. In this specific case, due to the presence of the methoxy (B1213986) group at the C3 position, the rearrangement is directed to the C5 position, yielding ethyl 5-allyl-2-hydroxy-3-methoxybenzoate. The reaction is typically carried out by heating the allyl ether in a high-boiling solvent. masterorganicchemistry.com
Phase-transfer catalysis (PTC) can be employed for the initial O-allylation step, which can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the allyl halide. researchgate.nettandfonline.com
Advanced Synthetic Strategies
Beyond the fundamental precursor-based methods, advanced synthetic strategies are being explored to enhance the efficiency, selectivity, and sustainability of chemical syntheses.
Currently, there is a lack of published research specifically detailing the stereoselective synthesis of this compound. Such a synthesis would be relevant if the allyl group contains a stereocenter that influences the biological activity of the molecule.
Hypothetically, a stereoselective approach could involve the use of a chiral allylating agent or a chiral catalyst. For instance, transition-metal catalyzed enantioselective allylic alkylation could be a potential route. Iridium-catalyzed allylic substitution reactions have been shown to be effective in forming chiral C-C bonds with high enantioselectivity for a variety of nucleophiles. acs.org Applying such a methodology to a suitable precursor could potentially lead to the stereoselective synthesis of the target compound.
Green chemistry principles aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, several green chemistry approaches can be considered for both the esterification and allylation steps.
For the esterification, the use of solid acid catalysts or ionic liquids can be a greener alternative to corrosive mineral acids. acs.orgacs.orgresearchinschools.org Ionic liquids, particularly Brønsted acidic ionic liquids, can act as both the solvent and the catalyst, and they can often be recycled and reused. acs.orgacs.orgresearchinschools.org Microwave-assisted esterification is another green technique that can significantly reduce reaction times and energy consumption. mdpi.comijprdjournal.comijprdjournal.comed.gov
The synthesis of the salicylic acid precursor itself can be approached from a green perspective. For example, salicylic acid can be synthesized from wintergreen oil (methyl salicylate) using green chemistry methods, which involves hydrolysis under optimized conditions. nih.govresearchgate.netistanbul.edu.trkozmetikpusula.com
For the allylation step, microwave-assisted Claisen rearrangements have been reported to accelerate the reaction, leading to higher yields in shorter times compared to conventional heating. libretexts.orgwikipedia.orgrsc.orgbenthamdirect.com
| Green Chemistry Approach | Reaction Step | Advantages |
| Ionic Liquid Catalysis | Esterification | Recyclable catalyst/solvent, reduced corrosion |
| Microwave-Assisted Synthesis | Esterification, Claisen Rearrangement | Reduced reaction times, lower energy consumption |
| Use of Bio-based Precursors | Precursor Synthesis | Renewable starting materials |
| Phase-Transfer Catalysis | O-allylation | Milder reaction conditions, reduced solvent use |
Process Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of engineering challenges.
For the Fischer esterification, optimization would involve a detailed study of catalyst loading, reaction temperature, and the molar ratio of reactants to maximize yield and minimize by-product formation. numberanalytics.comnumberanalytics.comontosight.ai On a large scale, the use of continuous flow reactors can offer better control over reaction parameters and improve safety and efficiency compared to batch reactors. numberanalytics.com
For the Claisen rearrangement, temperature control is critical to ensure the desired rearrangement occurs without decomposition or side reactions. The choice of solvent is also important for heat transfer and to ensure the reaction proceeds at a practical rate. numberanalytics.comnumberanalytics.com
The scale-up of these reactions also involves considerations of work-up and purification procedures. On an industrial scale, extraction and distillation processes need to be designed for efficiency and to minimize solvent waste. The recovery and recycling of catalysts and solvents are also key aspects of a sustainable and economically viable large-scale process. A thesis on the alkylation of salicylic acid highlights some of the industrial considerations for related reactions. whiterose.ac.uk
Chemical Reactivity and Transformation of Ethyl 5 Allyl 3 Methoxysalicylate
Reactions Involving the Allyl Functional Group
The allyl group (CH₂CH=CH₂) is a versatile functional group that readily undergoes addition and transformation reactions, making it a key site for the chemical modification of Ethyl 5-allyl-3-methoxysalicylate.
Catalytic Hydrosilylation of the Allyl Moiety
Hydrosilylation is a significant reaction that involves the addition of a silicon-hydride bond across the double bond of the allyl group. This reaction is typically catalyzed by transition metal complexes and is a primary method for the synthesis of organosilicon compounds. wikipedia.org
The efficiency and selectivity of the hydrosilylation of the allyl group in compounds structurally similar to this compound, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), have been investigated using various catalyst systems. Platinum-based catalysts are widely employed due to their high activity. researchgate.netyoutube.com For instance, heterogeneous platinum catalysts supported on materials like alumina (B75360) (Pt-Al₂O₃), silica (B1680970) (Pt-SiO₂), and carbon nanotubes (Pt-CNT) have been successfully used for the hydrosilylation of eugenol. researchgate.net These supported catalysts offer advantages in terms of recovery and reuse.
Beyond platinum, other transition metals have been explored. Solvent-free cobalt-catalyzed hydrosilylation has been developed, showing high selectivity. kit.edu Specifically, Co(PMe₃)₄ has been found to promote Markovnikov-type hydrosilylation of aryl alkenes, while CoCl(PMe₃)₃ catalyzes anti-Markovnikov addition for alkyl alkenes. kit.edu Rhodium complexes, such as [RhCl(dppbz F )]₂, have also demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride, suggesting their potential applicability to substrates like this compound. researchgate.net
The development of metal-free catalyst systems is also a growing area of research. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been reported as a metal-free catalyst for the hydrosilylation of various alkenes. researchgate.net
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the following key steps:
Oxidative addition of the hydrosilane (R₃SiH) to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
Coordination of the alkene (the allyl group) to the platinum complex.
Insertion of the alkene into the Pt-H bond (hydrometallation). This step can proceed in two ways, leading to either the α-adduct (Markovnikov) or the β-adduct (anti-Markovnikov).
Reductive elimination of the resulting alkylsilyl group to yield the final product and regenerate the platinum(0) catalyst.
Variations to the Chalk-Harrod mechanism exist, and in some cases, insertion of the alkene into the M-Si bond can occur. wikipedia.org The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition) is influenced by several factors, including the nature of the catalyst, the silane, and the substrate. wikipedia.orgopen.ac.uk For terminal alkenes like the allyl group, anti-Markovnikov addition is generally favored, placing the silicon atom at the terminal carbon. wikipedia.org
Isomerization of the allyl group to a propenyl group can be a significant side reaction during hydrosilylation, particularly with platinum catalysts. open.ac.uk
Carbonylation Reactions at the Allyl Position
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. The allyl group of this compound can undergo such reactions, typically in the presence of a transition metal catalyst and a source of carbon monoxide.
Alkoxycarbonylation is a specific type of carbonylation where an alcohol is used as a nucleophile, leading to the formation of an ester. Palladium complexes are highly effective catalysts for this transformation. researchgate.netrsc.orgnih.gov The reaction typically involves the use of a palladium precursor, a phosphine (B1218219) ligand, and a source of carbon monoxide.
The choice of ligand is crucial for the efficiency and selectivity of the palladium-catalyzed alkoxycarbonylation. rsc.org Various phosphine ligands have been developed to fine-tune the electronic and steric properties of the palladium center, thereby controlling the catalytic activity. rsc.org For instance, the use of bidentate phosphine ligands can enhance catalyst stability and influence the regioselectivity of the carbonylation.
Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of phosphine-free palladium catalysts, such as palladium on charcoal (Pd/C) with triethylamine, which has been shown to be effective for the alkoxycarbonylation of aryl iodides. researchgate.net
In the context of a molecule like this compound, which possesses multiple reactive sites, chemo- and regioselectivity are critical considerations in carbonylation reactions. The reaction must selectively target the allyl group over other potential sites, and the carbonyl group must be introduced at the desired position within the modified allyl chain.
In palladium-catalyzed alkoxycarbonylation of allylic substrates, the regioselectivity is a key issue. Classical substitutive carbonylation of allyl compounds typically proceeds via a π-allylpalladium intermediate, leading to β,γ-unsaturated carbonyl derivatives. researchgate.net However, alternative reaction pathways can lead to different regioisomers. For instance, a combined effect of a palladium catalyst and the alcohol nucleophile can promote a bis-alkoxycarbonylation of allylic substrates, showing an inverse chemoselectivity. researchgate.net
The regioselectivity of palladium-catalyzed reactions on allenes, which share some reactivity patterns with allyl systems, has been shown to be highly dependent on the ligand and reaction conditions. For example, the selenoacylation of allenes with selenol esters using a palladium catalyst results in the regioselective formation of functionalized allyl selenides. nih.gov
Furthermore, in reactions involving bifunctional nucleophiles, such as aminoalcohols, the chemoselectivity between aminocarbonylation and alkoxycarbonylation can be controlled by the choice of base and the substrate-to-nucleophile ratio. nih.gov This highlights the intricate control that can be exerted over the selectivity of palladium-catalyzed carbonylation reactions.
Epoxidation and Dihydroxylation of the Allyl Group
The electron-rich double bond of the allyl group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, leading to the formation of value-added derivatives.
Epoxidation: The conversion of the allyl group to an epoxide can be readily achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. youtube.com This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. youtube.com In a reaction analogous to that of eugenol (a structurally similar natural product), the epoxidation of the allyl group in this compound is expected to proceed under mild conditions to yield the corresponding oxirane derivative. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature.
Dihydroxylation: The syn-dihydroxylation of the allyl group, to produce a vicinal diol, can be accomplished using osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.org Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org This reaction is highly stereospecific, leading to the formation of a syn-diol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol and regenerate the osmium catalyst. wikipedia.orglibretexts.org
Table 1: Representative Oxidation Reactions of the Allyl Group
| Reaction | Reagent(s) | Solvent | Temperature | Product | Notes |
|---|---|---|---|---|---|
| Epoxidation | m-CPBA | Dichloromethane | 0 °C to rt | Ethyl 3-methoxy-5-(oxiran-2-ylmethyl)-2-hydroxybenzoate | Based on analogous reaction with eugenol. |
| Dihydroxylation | OsO₄ (cat.), NMO | Acetone (B3395972)/Water | rt | Ethyl 5-(2,3-dihydroxypropyl)-2-hydroxy-3-methoxybenzoate | Upjohn dihydroxylation conditions. |
Transformations of the Ester Moiety
The ethyl ester group of this compound is a key site for modifications through various nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-allyl-3-methoxysalicylic acid, under either acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. rsc.org Base-catalyzed hydrolysis, or saponification, is achieved by heating the ester with a strong base, like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. uib.no
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.net For instance, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess. researchgate.net Tin-based catalysts have also been shown to be effective for the transesterification of salicylic (B10762653) esters. researchgate.net
Table 2: Hydrolysis and Transesterification of the Ester Moiety
| Reaction | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) | Heat | 5-allyl-3-methoxysalicylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 1. Saponification 2. Acidification | 5-allyl-3-methoxysalicylic acid |
| Transesterification | R'OH, Acid or Base catalyst | Heat, Excess R'OH | Ethyl 5-allyl-3-methoxy-salicylate derivative |
Amidation and Other Nucleophilic Acyl Substitution Processes
The ethyl ester can be converted to an amide through reaction with a primary or secondary amine, a process known as aminolysis. This reaction often requires heating and can be catalyzed by certain reagents. A study on the amidation of ethyl salicylate (B1505791) demonstrated that various primary amines can effectively displace the ethoxy group to form the corresponding N-substituted salicylamides in good yields. masterorganicchemistry.comlibretexts.org The use of microwave irradiation has been shown to significantly accelerate this transformation. masterorganicchemistry.comlibretexts.org
Table 3: Amidation of the Ester Moiety
| Amine | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| n-Butylamine | Phenylboronic acid | 60 °C, 24 h | N-butyl-5-allyl-2-hydroxy-3-methoxybenzamide | High (by analogy) |
| Aniline | Phenylboronic acid | 60 °C, 24 h | N-phenyl-5-allyl-2-hydroxy-3-methoxybenzamide | High (by analogy) |
| Ethanolamine | None | 60 °C, 24 h | N-(2-hydroxyethyl)-5-allyl-2-hydroxy-3-methoxybenzamide | High (by analogy) |
Modifications of the Aromatic Salicylate Core
The aromatic ring and its substituents, the hydroxyl and methoxy (B1213986) groups, offer further opportunities for chemical modification.
Electrophilic Aromatic Substitution Reactions
The electron-donating nature of the hydroxyl, methoxy, and allyl groups activates the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups will determine the position of substitution. The hydroxyl and methoxy groups are ortho, para-directing, while the allyl group is also ortho, para-directing. In the case of this compound, the positions ortho and para to the strongly activating hydroxyl group are already substituted. Therefore, electrophilic attack is likely to be directed by the methoxy and allyl groups.
Nitration: Nitration of salicylic acid with nitric acid in acetic acid has been shown to yield a mixture of 3-nitro- and 5-nitrosalicylic acids. researchgate.net For this compound, the 5-position is occupied by the allyl group. The directing influence of the hydroxyl and methoxy groups would favor substitution at the positions ortho and para to them. Given the existing substitution pattern, nitration would likely occur at the 4 or 6 position, with steric hindrance playing a significant role in the product distribution.
Derivatization of the Hydroxyl and Methoxy Groups
Alkylation of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form an ether. This is typically achieved by treating the salicylate with an alkyl halide in the presence of a base, such as potassium carbonate. nih.gov The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.
Demethylation of the Methoxy Group: The methyl ether of the methoxy group can be cleaved to reveal a second hydroxyl group, a reaction known as demethylation. A common and effective reagent for this transformation is boron tribromide (BBr₃). google.com The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures. This would convert this compound into Ethyl 5-allyl-2,3-dihydroxybenzoate.
Table 4: Derivatization of the Aromatic Core
| Reaction | Target Group | Reagent(s) | Conditions | Product |
|---|---|---|---|---|
| O-Alkylation | Hydroxyl | R-X, K₂CO₃ | Heat, Solvent (e.g., Acetone) | Ethyl 5-allyl-2-alkoxy-3-methoxybenzoate |
| Demethylation | Methoxy | BBr₃ | DCM, -78 °C to rt | Ethyl 5-allyl-2,3-dihydroxybenzoate |
Ethyl 5 Allyl 3 Methoxysalicylate As a Chemical Precursor and Intermediate
Building Block for Complex Aromatic Structures
The inherent reactivity of ethyl 5-allyl-3-methoxysalicylate allows it to be readily transformed into other useful aromatic compounds. The ester and allyl groups, in particular, serve as handles for synthetic modification, enabling its use as a foundational element in the construction of diverse molecular architectures.
Synthesis of Related Salicylic (B10762653) Acid Derivatives (e.g., 5-allyl-3-methoxysalicylic acid)
One of the most direct applications of this compound is its role as a precursor to 5-allyl-3-methoxysalicylic acid. This transformation is typically achieved through a straightforward hydrolysis reaction. The ethyl ester group is cleaved, usually under basic conditions using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield the corresponding carboxylic acid.
This hydrolysis step is fundamental, as it converts the relatively stable ethyl ester into a more reactive carboxylic acid functional group, which is a critical intermediate for subsequent chemical transformations, such as decarboxylation.
Table 1: Hydrolysis of Alkyl 5-allyl-3-methoxysalicylate
| Starting Material | Reagents | Product | Purpose |
|---|---|---|---|
| Mthis compound | 1. Aq. NaOH, Reflux2. Dil. HCl | 5-allyl-3-methoxysalicylic acid | Preparation for decarboxylation |
This table illustrates the analogous hydrolysis reaction for both methyl and ethyl esters to yield the key salicylic acid intermediate.
Pathways to Lignin-Derived Compounds (e.g., para-eugenol)
This compound is an important starting material for the synthesis of specific lignin-derived compounds, most notably para-eugenol (4-allyl-2-methoxyphenol). The synthetic route involves two primary steps, beginning with the aforementioned hydrolysis.
First, the this compound is hydrolyzed to 5-allyl-3-methoxysalicylic acid. In the second step, this salicylic acid derivative undergoes decarboxylation, where the carboxylic acid group is removed by heating, often in the presence of a solvent or a catalyst. This process yields para-eugenol with high selectivity. This method is advantageous as it avoids the formation of other isomers, providing a clean pathway to the desired product.
Table 2: Two-Step Synthesis of para-Eugenol
| Step | Reaction | Description |
|---|---|---|
| 1 | Hydrolysis | This compound is converted to 5-allyl-3-methoxysalicylic acid using an aqueous base. |
This pathway highlights the utility of the starting ester in producing valuable phenolic compounds.
Scaffold in Medicinal Chemistry and Bioorganic Synthesis
The structural framework of this compound is not only useful for building simple aromatics but also serves as a valuable scaffold in the design and synthesis of complex molecules with significant biological activity. Its salicylate (B1505791) core is a recognized pharmacophore, and the appended functional groups allow for its incorporation into larger, more intricate molecular designs.
Precursor for Bioactive Ligands and Pharmacophores (e.g., dopamine (B1211576) receptor antagonist scaffolds)
The salicylate moiety is a key structural feature in many pharmaceutically active compounds. This compound represents a functionalized scaffold that can be elaborated into more complex ligands. For instance, in the field of neuroscience, there is significant interest in developing ligands that target dopamine receptors. Research has shown that multitarget ligands combining dopamine D2/D3 receptor antagonism with serotonin (B10506) 5-HT1A receptor agonism can be beneficial for treating central nervous system disorders. wikipedia.org The development of such complex molecules often involves linking a primary pharmacophore, such as a piperazine (B1678402) nucleus, to a secondary scaffold via a linker chain. wikipedia.org The functionalized aromatic ring of this compound makes it a suitable starting point for the synthesis of such secondary scaffolds, enabling the systematic exploration of new bioactive chemical space.
Incorporation into Siderophore Analogs
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.gov Many siderophores, such as mycobactin (B74219) and pyochelin, use a salicylic acid or a 2,3-dihydroxybenzoic acid (DHB) moiety as the core iron-binding unit. wikipedia.orgnih.gov DHB itself is synthesized in nature from chorismate, a key intermediate also involved in salicylic acid biosynthesis. nih.gov
The salicylic acid core of this compound makes it a prime candidate for the synthesis of novel siderophore analogs. The ester group can be converted to an amide to link the salicylate headgroup to various peptide or polyamine backbones, mimicking natural siderophore structures. wikipedia.org Furthermore, the methoxy (B1213986) group at the 3-position could potentially be demethylated to generate a 2,3-dihydroxybenzoyl (catechol) unit, which is a powerful iron-chelating motif found in high-affinity siderophores like enterochelin. wikipedia.org The allyl group at the 5-position offers an additional site for modification, allowing for the creation of functionalized analogs with altered properties, such as improved cell permeability or modified biological activity. nih.gov The synthesis of such analogs is a key strategy in developing new antimicrobial agents that work by interfering with bacterial iron acquisition. nih.gov
Application in Natural Product Synthesis
The synthesis of natural products and their isomers is a cornerstone of organic chemistry, providing access to biologically important molecules and enabling the study of structure-activity relationships. This compound serves as a practical building block in this context.
As detailed previously (Section 3.1.2), this compound is a precursor to para-eugenol, an isomer of the naturally occurring eugenol (B1671780). Eugenol itself is a major component of clove oil and has numerous applications. mdpi.com The ability to selectively synthesize one of its isomers, like para-eugenol, is valuable for investigating how the precise arrangement of functional groups on the aromatic ring influences chemical and biological properties. mdpi.com This targeted approach, starting from a well-defined and functionalized building block like this compound, is a powerful strategy in the broader field of natural product synthesis. nih.govcjnmcpu.com
Spectroscopic Characterization and Structural Analysis of Ethyl 5 Allyl 3 Methoxysalicylate
Advanced Spectroscopic Techniques for Elucidation
Without experimental data, a meaningful discussion of the specific chemical shifts and coupling constants in ¹H and ¹³C NMR, the characteristic vibrational frequencies in FTIR, the precise mass-to-charge ratio from HRMS, or the electronic transitions observed in UV-Vis spectroscopy is not possible.
Vibrational and Electronic Properties from Spectroscopic Data
The interpretation of vibrational modes (stretching, bending) and electronic properties (e.g., HOMO-LUMO transitions) is entirely dependent on the foundational spectroscopic data, which is unavailable.
Conformational Analysis via Spectroscopic Methods
Similarly, any analysis of the molecule's three-dimensional structure and preferred conformations, which is often elucidated through advanced NMR techniques and computational modeling supported by experimental data, cannot be undertaken.
Theoretical and Computational Chemistry Studies of Ethyl 5 Allyl 3 Methoxysalicylate
Quantum Chemical Calculations and Electronic Structure
Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like ethyl 5-allyl-3-methoxysalicylate, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and its ground-state energy.
While no specific DFT studies have been published for this compound, general-purpose computational models have provided some basic predicted properties. These are typically calculated using automated software packages and provide a starting point for understanding the molecule's characteristics.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H16O4 | PubChem nih.gov |
| Molecular Weight | 236.26 g/mol | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 3.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
These values are computationally generated and have not been experimentally verified in dedicated studies. nih.gov
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of a molecule's electronic behavior. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, such an analysis would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, studies on other salicylates have utilized MO analysis to understand their antioxidant properties and metabolic pathways. researchgate.net
Reaction Mechanism Prediction and Transition State Analysis
Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions. For this compound, computational methods could be used to predict the mechanisms of reactions it might undergo, such as ester hydrolysis, electrophilic aromatic substitution, or reactions involving the allyl group.
This type of analysis involves mapping the potential energy surface of a reaction to identify the transition states—the high-energy intermediates that connect reactants and products. The energy barrier of the transition state determines the reaction rate. While no such studies have been conducted for this specific molecule, research on the synthesis of aromatic esters has employed theoretical calculations to understand reaction mechanisms.
Molecular Dynamics Simulations for Conformational Landscape
This compound possesses several rotatable bonds, allowing it to adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule in different environments (e.g., in a solvent or interacting with a biological target).
Studies on other aromatic esters have utilized MD simulations to understand their liquid-state properties and intermolecular interactions. nih.gov For this compound, MD simulations could provide insights into its physical properties and how its shape influences its biological activity.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built using a set of known compounds and can then be used to predict the properties of new or untested molecules.
No QSPR models that specifically include this compound have been found in the literature. However, QSPR studies on other salicylates have been conducted to predict properties like their analgesic or anti-inflammatory activity. Developing a QSPR model that includes this compound would require a dataset of related compounds with experimentally determined properties.
Structure Activity Relationship Sar Investigations of Ethyl 5 Allyl 3 Methoxysalicylate Analogs
Influence of Substituent Variations on Reactivity Profiles
The reactivity of the salicylate (B1505791) scaffold is significantly influenced by the nature and position of its substituents. The carboxyl and adjacent hydroxyl groups are widely recognized as the primary active moieties of salicylates. nih.gov Modifications to these groups, as well as to the benzene (B151609) ring, can lead to profound changes in a compound's chemical and biological behavior.
The introduction of substituents at the C-3 and C-5 positions of the salicylic (B10762653) acid ring is a key strategy for modulating activity. Research has shown that the addition of a sulfonic group at the C-5 position and a nitro group at the C-3 and C-5 positions can lead to a two- to three-fold increase in the inhibitory activity against β-lactamase. researchgate.net Conversely, the placement of an amino group at the C-5 position has been found to decrease this activity. researchgate.net
In the context of anti-inflammatory action, amidation of the carboxylic group or the introduction of a chlorine atom at the 5-position has been demonstrated to increase the ability of salicylic acid to suppress NF-κB dependent luciferase expression. nih.gov Furthermore, the simultaneous amidation and chlorination at the 5-position can confer an additive inhibitory effect on NF-κB activity. nih.gov
While direct studies on the 5-allyl group are limited in the available literature, research on other 5-substituted congeners provides valuable insights. For instance, a comparative study on the biochemical effects of 5-substituted salicylic acid analogs highlighted the significant role of the substituent at this position in modulating effects on mitochondrial respiration. nih.gov The electronic nature of the substituent at both the 3- and 5-positions is a critical determinant of activity.
The 3-methoxy group in ethyl 5-allyl-3-methoxysalicylate also plays a crucial role. While specific data on the 3-methoxy substituent's influence on the reactivity of a 5-allyl salicylate is not extensively documented, studies on related compounds suggest that the position of a methoxy (B1213986) group can significantly impact biological activity.
The following table summarizes the influence of various substituents on the activity of the salicylate core, drawing from studies on a range of salicylate derivatives.
| Position | Substituent | Influence on Activity | Reference |
| C5 | Sulfonic acid | 2-3 fold increase in β-lactamase inhibition | researchgate.net |
| C3, C5 | Nitro | 2-3 fold increase in β-lactamase inhibition | researchgate.net |
| C5 | Amino | Decreased β-lactamase inhibition | researchgate.net |
| C5 | Chlorine | Increased NF-κB inhibitory activity | nih.gov |
| Carboxyl | Amide | Increased NF-κB inhibitory activity | nih.gov |
Conformational Flexibility and Its Role in Chemical Interactions
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The conformational flexibility of this compound, arising from the rotatable bonds of the ethyl ester, allyl, and methoxy groups, dictates its preferred spatial arrangement and, consequently, its ability to engage in specific chemical interactions.
Computational studies on related molecules, such as ω-methoxy methyl esters, have shown that the conformational preferences of aliphatic chains can be significantly influenced by their length and the presence of functional groups. nih.gov For instance, in short-chain ω-methoxy methyl esters, coiled conformations are favored, while longer chains show a greater preference for extended structures. nih.gov This suggests that the allyl group in this compound likely adopts a range of conformations that can influence its interaction with its environment.
Comparative Studies with Related Salicylate Derivatives
A study on the inhibition of methionine aminopeptidase (B13392206) by a series of salicylate-based compounds revealed that both the hydroxyl and carboxyl groups are required for effective inhibition. nih.govnih.gov This underscores the fundamental importance of the core salicylate structure. The study also demonstrated that replacing one of the hydroxyl groups of a catechol scaffold with a carboxyl group to form a salicylate can maintain potency and selectivity, highlighting the bioisosteric relationship between these functionalities in certain contexts. nih.govnih.gov
In a separate investigation into the induction of a defense response in Arabidopsis, several salicylic acid analogs were evaluated. nih.gov This study demonstrated that various substitutions on the salicylic acid ring could effectively induce the expression of pathogenesis-related proteins, indicating that the core structure is amenable to modification for specific biological applications. nih.gov
The table below presents a comparison of different salicylate derivatives and their observed activities, providing a framework for understanding the potential activity profile of this compound.
| Compound | Activity | Reference |
| 5-Chlorosalicylic acid | Increased NF-κB inhibitory activity | nih.gov |
| 5-Sulfosalicylic acid | Increased β-lactamase inhibition | researchgate.net |
| 3,5-Dinitrosalicylic acid | Increased β-lactamase inhibition | researchgate.net |
| Salicylamide | Retains analgesic action but lacks anti-inflammatory properties | nih.gov |
| Salicylate-based MetAP inhibitors | Inhibition of methionine aminopeptidase, antibacterial activity | nih.govnih.gov |
While direct experimental data on the specific reactivity and conformational properties of this compound remains to be fully elucidated in the public domain, the existing body of research on related salicylate derivatives provides a strong foundation for predicting its chemical behavior. The interplay of the 5-allyl and 3-methoxy substituents on the core salicylate scaffold likely results in a unique profile of reactivity and conformational dynamics, warranting further investigation to fully unlock its potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
